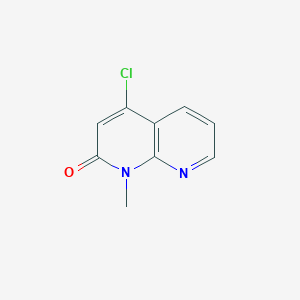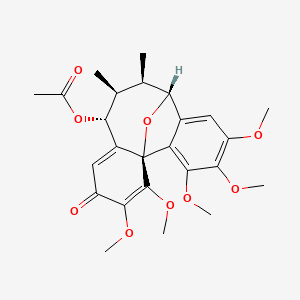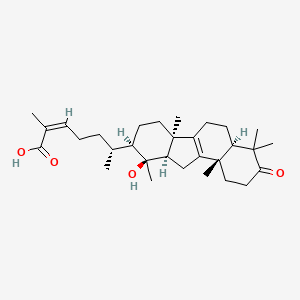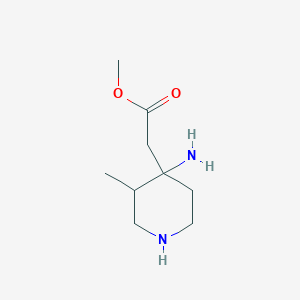
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a dihydrofuranone ring fused with a benzylidene group, which is further substituted with tert-butyl groups and a hydroxyl group. The presence of these functional groups contributes to its stability and reactivity, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a dihydro derivative.
Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various enzymes and receptors. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)cyclopentanone
- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)cyclohexanone
- 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)tetrahydrofuran
Uniqueness
Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exhibits unique stability and reactivity due to the presence of the dihydrofuranone ring. This structural feature enhances its potential for various applications and distinguishes it from other related compounds.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9- |
Clé InChI |
DFPYHQJPGCODSB-LCYFTJDESA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CCOC2=O |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(4-{[(propylcarbamoyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B13067222.png)



![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)

![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)

![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)


amine](/img/structure/B13067318.png)


